molecular formula C9H10FN B2644739 3-Cyclopropyl-5-fluoroaniline CAS No. 1448348-37-5

3-Cyclopropyl-5-fluoroaniline

Cat. No. B2644739
CAS RN: 1448348-37-5
M. Wt: 151.184
InChI Key: SORIRFIXSVZXQL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-fluoroaniline is a chemical compound with the molecular formula C9H10FN and a molecular weight of 151.18 . It is also known by its IUPAC name, 3-cyclopropyl-5-fluoroaniline .


Molecular Structure Analysis

The InChI code for 3-Cyclopropyl-5-fluoroaniline is 1S/C9H10FN/c10-8-3-7 (6-1-2-6)4-9 (11)5-8/h3-6H,1-2,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Applications in Environmental Science

Photocatalytic Degradation in Water Treatment 3-Cyclopropyl-5-fluoroaniline and its derivatives are studied for their photocatalytic degradation properties. For instance, 5-fluorouracil, a commonly used cytostatic drug, has been examined for photocatalytic oxidation to mitigate its environmental impact. Studies show that specific catalysts like Degussa P25 can significantly enhance the efficiency of photocatalytic degradation of such compounds in water, making it a viable method for removing cytostatic drugs from aqueous environments (Lin & Lin, 2014).

Applications in Chemistry and Material Science

Fluorophore Orientation in Biochemical Studies Cyanine fluorophores, which can include derivatives of 3-Cyclopropyl-5-fluoroaniline, are crucial in single-molecule FRET experiments with nucleic acids. Investigations into the orientation of these fluorophores when attached to DNA have provided insights into their behavior and potential applications in biochemical and structural studies (Ouellet et al., 2011).

Molecular Structure and Conformation Studies The molecular structure and conformation of cyclopropyl compounds, a category to which 3-Cyclopropyl-5-fluoroaniline belongs, have been subject to theoretical analysis. Understanding the energy, geometry, and electron density distribution of these compounds provides valuable insights into their chemical properties and reactivity, crucial for various applications in organic synthesis and drug development (Cremer & Kraka, 1985).

Applications in Medical and Pharmaceutical Research

Biomolecular Interaction Studies Fluorophores derived from 3-Cyclopropyl-5-fluoroaniline are employed in biomolecular interaction studies. For example, the fluorescent amino acid dansylalanine has been biosynthetically incorporated into proteins, allowing researchers to monitor protein structure and interactions. This application is pivotal in understanding protein dynamics and in the development of new therapeutic agents (Summerer et al., 2006).

Chemotherapeutic Agent Enhancement Derivatives of 3-Cyclopropyl-5-fluoroaniline, like 5-fluorouracil, have been complexed with cyclodextrins to improve their bioavailability and solubility, enhancing their therapeutic efficacy in cancer treatment. This method of drug delivery optimization is crucial in pharmaceutical sciences, aiming to maximize the therapeutic potential of chemotherapeutic agents (Di Donato et al., 2016).

Safety and Hazards

3-Cyclopropyl-5-fluoroaniline is classified as a combustible liquid. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-cyclopropyl-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORIRFIXSVZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-fluoroaniline

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